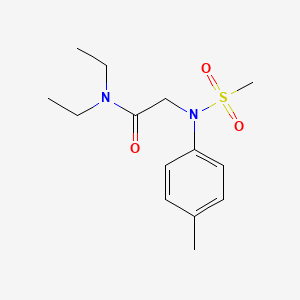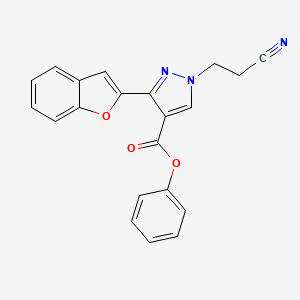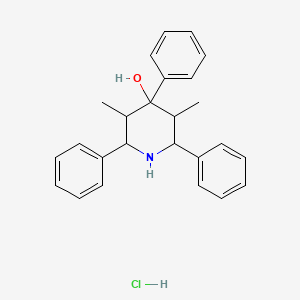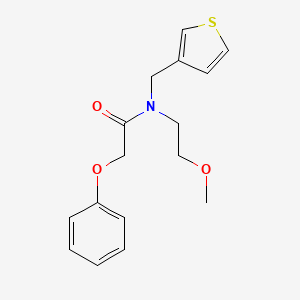![molecular formula C19H32N2O B5151132 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as AAE, is a synthetic compound that has been studied for its potential use in scientific research. AAE belongs to the class of adamantane derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective and analgesic effects. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to modulate the activity of glutamate and GABA receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in animal models, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory processes. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, including the investigation of its potential use in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide and to optimize its synthesis and purification methods. Finally, the development of more cost-effective methods for producing 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide may increase its availability and potential use in scientific research.
合成方法
The synthesis of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves the reaction of 1-adamantylamine with ethyl chloroacetate, followed by the reaction with piperidine and subsequent purification steps. The yield of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in various scientific research applications, including neuroprotection, pain management, and drug addiction treatment. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
2-(1-adamantyl)-N-(2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c22-18(20-4-7-21-5-2-1-3-6-21)14-19-11-15-8-16(12-19)10-17(9-15)13-19/h15-17H,1-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAPOSSJURQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)


![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)


